molecular formula C22H22N2O2 B5000834 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one

Cat. No.: B5000834
M. Wt: 346.4 g/mol
InChI Key: BTMWQYGDLRHSRU-UHFFFAOYSA-N
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Description

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one is a complex organic compound that features both isoquinoline and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Coupling of the Moieties: The final step involves coupling the isoquinoline and quinoline moieties through a suitable linker, such as an oxoethyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline and isoquinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substitution Reagents: N-bromosuccinimide, halogenated solvents.

Major Products

    Oxidation Products: Quinoline and isoquinoline derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Halogenated quinoline derivatives.

Scientific Research Applications

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea
  • 1-[(1S,3S,4aS,9aR)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-3-(4-methoxyphenyl)urea

Uniqueness

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one is unique due to its dual isoquinoline and quinoline structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4,8-dimethylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-6-5-9-19-16(2)12-20(25)24(22(15)19)14-21(26)23-11-10-17-7-3-4-8-18(17)13-23/h3-9,12H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMWQYGDLRHSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2CC(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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